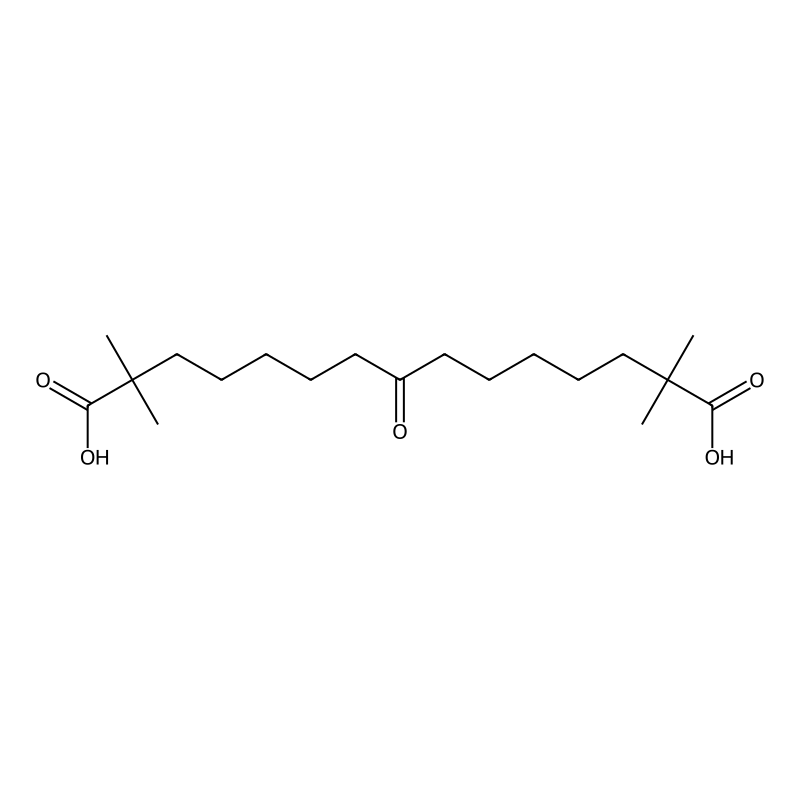

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2) is a late-stage dicarboxylic acid ketone intermediate. It serves as the direct precursor to bempedoic acid (ETC-1002), an ATP-citrate lyase (ACLY) inhibitor utilized for lowering LDL cholesterol [1]. From a procurement perspective, this compound is defined by its central ketone at the C8 position and its gem-dimethyl substitutions at the C2 and C14 positions. Procuring this advanced intermediate allows pharmaceutical manufacturers and contract development and manufacturing organizations (CDMOs) to bypass complex, multi-step cryogenic syntheses, requiring only a single controlled ketone reduction step to yield the active pharmaceutical ingredient (API) [2].

Substituting 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid with earlier-stage precursors (such as diethyl esters) or unmethylated analogs disrupts API manufacturing workflows. Utilizing the diethyl ester variant necessitates an aqueous saponification step, which introduces ester-linked impurities that can prevent the final product from crystallizing into the required solid state [1]. Furthermore, substituting with a non-methylated straight-chain dicarboxylic acid yields a final molecule that is rapidly degraded by mitochondrial beta-oxidation in vivo, destroying its pharmacokinetic viability as an ACLY inhibitor [2]. Procuring the exact gem-dimethyl diacid is a strict requirement for both process efficiency and final drug efficacy.

Elimination of Cryogenic and Hazardous Early-Stage Synthesis

Synthesizing the 8-oxo intermediate from early-stage precursors (e.g., 1,5-dibromopentane and ethyl isobutyrate) requires cryogenic conditions (-78 °C) for LDA-mediated condensation and the use of hazardous reagents like tosylmethyl isocyanide for dimerization[1]. Procuring the advanced 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid directly eliminates these low-temperature steps, allowing manufacturers to proceed immediately to the final ketone reduction step.

| Evidence Dimension | Process conditions and step count |

| Target Compound Data | Ready for direct reduction at 0–25 °C |

| Comparator Or Baseline | Early-stage precursors (1,5-dibromopentane + ethyl isobutyrate) |

| Quantified Difference | Eliminates the need for -78 °C cryogenic reactors and 3 upstream synthetic steps |

| Conditions | Pilot-scale or commercial API synthesis |

Procuring this advanced intermediate lowers CDMO facility requirements and safety overhead by bypassing hazardous, multi-step cryogenic chemistry.

Streamlined Processability via Direct Diacid Utilization

While the diethyl ester derivative (diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate) is a common upstream intermediate, it requires aqueous KOH/ethanol reflux for hydrolysis before it can be used[1]. Procuring the free diacid (2,2,14,14-tetramethyl-8-oxopentadecanedioic acid) bypasses this saponification step, reducing the overall step count and eliminating the risk of residual ester impurities that complicate the final crystallization of the API.

| Evidence Dimension | Synthetic step count and conditions |

| Target Compound Data | Free diacid (requires 0 hydrolysis steps) |

| Comparator Or Baseline | Diethyl ester analog (requires refluxing KOH/EtOH hydrolysis) |

| Quantified Difference | Eliminates 1 harsh saponification step prior to final reduction |

| Conditions | Late-stage API synthesis workflow |

Using the free diacid accelerates manufacturing timelines and prevents ester-linked impurity carryover during the final API reduction.

Intermediate Purity Dictates Final API Crystallization

The purity of the 8-oxo intermediate dictates the physical state and purity of the final bempedoic acid. Reduction of crude 8-oxo intermediate historically yields a viscous oil with low HPLC purity (83.8%), which is unsuitable for pharmaceutical formulation [1]. In contrast, utilizing a highly pure 8-oxo diacid intermediate enables optimized reduction processes that directly yield crystalline bempedoic acid with >99.5% HPLC purity.

| Evidence Dimension | Final product physical state and purity |

| Target Compound Data | High-purity 8-oxo intermediate yields >99.5% pure crystalline API |

| Comparator Or Baseline | Crude 8-oxo intermediate yields 83.8% pure viscous oil |

| Quantified Difference | >15.7% improvement in final API purity and successful solid-state isolation |

| Conditions | Ketone reduction (e.g., NaBH4 in methanol) and subsequent workup |

Sourcing a highly pure 8-oxo intermediate is mandatory to achieve the crystalline solid-state properties required for commercial API formulation.

Structural Necessity of Gem-Dimethyl Groups for Metabolic Stability

The gem-dimethyl groups at the C2 and C14 positions of the 8-oxo intermediate are strictly required for the pharmacological viability of the final reduced API. Without these methyl substitutions, standard straight-chain dicarboxylic acids undergo rapid mitochondrial beta-oxidation in vivo [1]. The gem-dimethyl modification acts as a steric block, preventing beta-oxidation and allowing the final molecule to function as a persistent, non-metabolizable fatty acid mimic that inhibits ATP-citrate lyase (ACLY).

| Evidence Dimension | Metabolic degradation pathway (beta-oxidation) |

| Target Compound Data | Gem-dimethyl substituted (blocks beta-oxidation) |

| Comparator Or Baseline | Unmethylated 8-oxopentadecanedioic acid (rapidly degraded) |

| Quantified Difference | Complete prevention of beta-oxidative cleavage of the carbon chain |

| Conditions | In vivo hepatic lipid metabolism models |

The gem-dimethyl substitution justifies the procurement of this specific intermediate, as unmethylated analogs cannot yield an API with a viable pharmacokinetic half-life.

Commercial API Manufacturing of Bempedoic Acid

This is the primary industrial application, where the high-purity diacid is directly reduced (e.g., via sodium borohydride or catalytic hydrogenation) to yield crystalline bempedoic acid, bypassing earlier cryogenic synthesis steps and minimizing facility overhead [1].

Development of Novel ACLY Inhibitors

The compound is used as a core structural scaffold in medicinal chemistry to synthesize next-generation ATP-citrate lyase inhibitors, leveraging the gem-dimethyl groups to ensure metabolic stability against beta-oxidation [2].

Optimization of Polymorph Screening

The diacid is procured by CDMOs specifically to avoid ester-linked impurities during the final reduction step, enabling cleaner isolation and screening of novel crystalline polymorphs or pharmaceutical salts of bempedoic acid [3].

References

- [1] WO2020194152A1 - Process for preparation of bempedoic acid. World Intellectual Property Organization, 2020.

- [2] Fullerton, M. D., et al. 'Lipogenesis inhibitors: therapeutic opportunities and challenges.' Nature Reviews Drug Discovery, 2019.

- [3] WO2020141419A2 - Novel salts and polymorphic form of bempedoic acid. World Intellectual Property Organization, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types